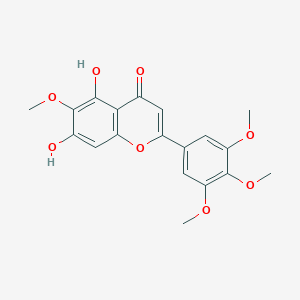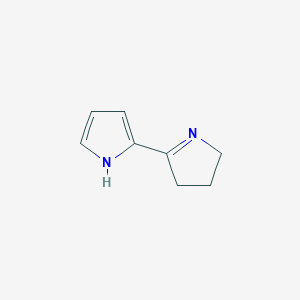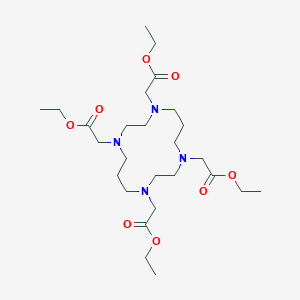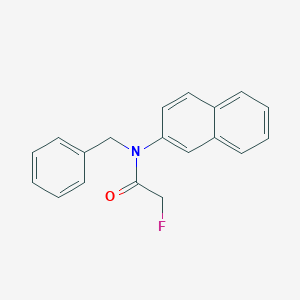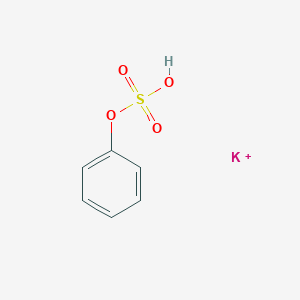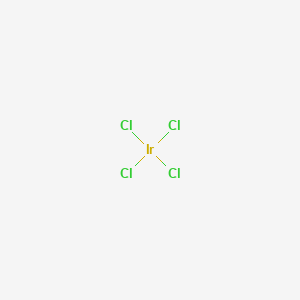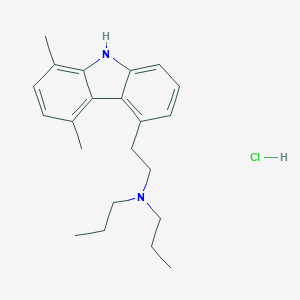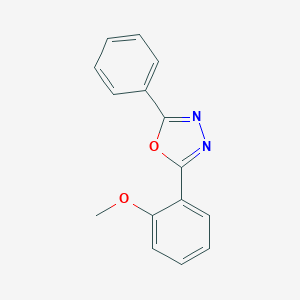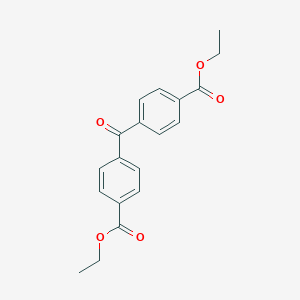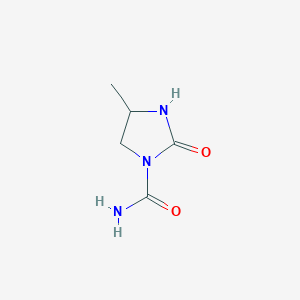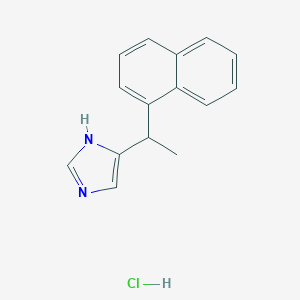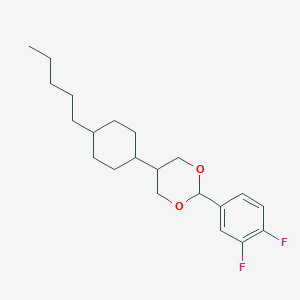
2-(3,4-Difluorophenyl)-5-(4-pentylcyclohexyl)-1,3-dioxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Difluorophenyl)-5-(4-pentylcyclohexyl)-1,3-dioxane, also known as DFH-DPA-1, is a chemical compound that belongs to the family of dioxane-based cannabinoids. This compound is a potent agonist of the cannabinoid receptor CB1 and has been shown to have significant effects on the central nervous system. The purpose of
作用機序
2-(3,4-Difluorophenyl)-5-(4-pentylcyclohexyl)-1,3-dioxane acts as a potent agonist of the CB1 receptor, which is a G protein-coupled receptor that is widely expressed throughout the central nervous system. Activation of the CB1 receptor by 2-(3,4-Difluorophenyl)-5-(4-pentylcyclohexyl)-1,3-dioxane leads to the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinase pathways. This results in a variety of downstream effects, including the modulation of neurotransmitter release, the regulation of ion channels, and the modulation of gene expression.
生化学的および生理学的効果
2-(3,4-Difluorophenyl)-5-(4-pentylcyclohexyl)-1,3-dioxane has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2-(3,4-Difluorophenyl)-5-(4-pentylcyclohexyl)-1,3-dioxane can inhibit the release of glutamate and GABA in cortical neurons, suggesting that it may have a modulatory role in the regulation of neurotransmitter release. In vivo studies have shown that 2-(3,4-Difluorophenyl)-5-(4-pentylcyclohexyl)-1,3-dioxane can produce a range of effects, including hypothermia, catalepsy, and antinociception.
実験室実験の利点と制限
2-(3,4-Difluorophenyl)-5-(4-pentylcyclohexyl)-1,3-dioxane has several advantages as a research tool, including its high affinity and selectivity for the CB1 receptor, its ability to modulate neurotransmitter release, and its ability to produce a range of physiological effects. However, there are also some limitations to its use in lab experiments. For example, 2-(3,4-Difluorophenyl)-5-(4-pentylcyclohexyl)-1,3-dioxane has a relatively short half-life, which may limit its usefulness in certain experimental designs. Additionally, 2-(3,4-Difluorophenyl)-5-(4-pentylcyclohexyl)-1,3-dioxane is a synthetic compound, which may limit its relevance to the study of endogenous cannabinoids.
将来の方向性
There are several future directions for research on 2-(3,4-Difluorophenyl)-5-(4-pentylcyclohexyl)-1,3-dioxane. One area of interest is the role of CB1 receptor activation in the regulation of appetite and energy balance. 2-(3,4-Difluorophenyl)-5-(4-pentylcyclohexyl)-1,3-dioxane has been shown to produce hypophagia and weight loss in animal models, suggesting that it may have potential as a treatment for obesity. Another area of interest is the role of CB1 receptor activation in the development and progression of neurodegenerative diseases. 2-(3,4-Difluorophenyl)-5-(4-pentylcyclohexyl)-1,3-dioxane has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease, suggesting that it may have potential as a therapeutic agent for these conditions. Finally, future research may focus on the development of more selective CB1 receptor agonists that can produce the desired effects without the potential for unwanted side effects.
合成法
2-(3,4-Difluorophenyl)-5-(4-pentylcyclohexyl)-1,3-dioxane can be synthesized using a multi-step process that involves the reaction of 3,4-difluorophenylacetic acid with 4-pentylcyclohexanone to form the intermediate compound 3,4-difluorophenyl-4-pentylcyclohexanone. This intermediate is then reacted with ethylene glycol to form the final product, 2-(3,4-Difluorophenyl)-5-(4-pentylcyclohexyl)-1,3-dioxane. The synthesis method has been optimized to produce 2-(3,4-Difluorophenyl)-5-(4-pentylcyclohexyl)-1,3-dioxane in high yields and purity.
科学的研究の応用
2-(3,4-Difluorophenyl)-5-(4-pentylcyclohexyl)-1,3-dioxane has been extensively studied for its potential use as a research tool in the field of cannabinoid pharmacology. This compound has been shown to have high affinity and selectivity for the CB1 receptor, making it a valuable tool for studying the effects of CB1 receptor activation. 2-(3,4-Difluorophenyl)-5-(4-pentylcyclohexyl)-1,3-dioxane has been used in a variety of in vitro and in vivo studies to investigate the role of CB1 receptor activation in various physiological and pathological processes.
特性
CAS番号 |
133059-04-8 |
|---|---|
製品名 |
2-(3,4-Difluorophenyl)-5-(4-pentylcyclohexyl)-1,3-dioxane |
分子式 |
C21H30F2O2 |
分子量 |
352.5 g/mol |
IUPAC名 |
2-(3,4-difluorophenyl)-5-(4-pentylcyclohexyl)-1,3-dioxane |
InChI |
InChI=1S/C21H30F2O2/c1-2-3-4-5-15-6-8-16(9-7-15)18-13-24-21(25-14-18)17-10-11-19(22)20(23)12-17/h10-12,15-16,18,21H,2-9,13-14H2,1H3 |
InChIキー |
PXQGJCAMNTXNSQ-UHFFFAOYSA-N |
SMILES |
CCCCCC1CCC(CC1)C2COC(OC2)C3=CC(=C(C=C3)F)F |
正規SMILES |
CCCCCC1CCC(CC1)C2COC(OC2)C3=CC(=C(C=C3)F)F |
同義語 |
TRANS-2-(3,4-DIFLUOROPHENYL)-5-(TRANS-4-N-PENTYLCYCLOHEXYL)-1,3-DIOXANE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(1R,2R,3R,4S,5S,7S,9S,10R,11R,14S)-2,3,5,10-Tetraacetyloxy-4,14,15,15-tetramethyl-8-methylidene-13-oxo-7-tetracyclo[9.3.1.01,9.04,9]pentadecanyl] (E)-3-phenylprop-2-enoate](/img/structure/B158583.png)

